2,9-Diazaspiro[5.5]undecan-1-one hydrochloride
Overview
Description
“2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is a research chemical with the CAS Number: 1187173-73-4 . It has a molecular weight of 204.7 . The IUPAC name for this compound is 2,9-diazaspiro[5.5]undecan-1-one hydrochloride .
Molecular Structure Analysis
The InChI code for “2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is 1S/C9H16N2O.ClH/c12-8-9(2-1-5-11-8)3-6-10-7-4-9;/h10H,1-7H2,(H,11,12);1H . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
“2,9-Diazaspiro[5.5]undecan-1-one hydrochloride” is a solid at room temperature . It should be stored in an inert atmosphere at room temperature .Scientific Research Applications
Bioactivity and Synthesis
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride, and its related derivatives, have been researched extensively for their biological activities. These compounds, particularly 1,9-diazaspiro[5.5]undecanes, show potential in the treatment of various disorders including obesity, pain, immune system disorders, cell signaling issues, cardiovascular diseases, and psychotic disorders (Blanco‐Ania, Heus, & Rutjes, 2017).
Antihypertensive Properties
Research conducted in 1983 found that certain 1-oxa-4,9-diazaspiro[5.5]undecan-3-one derivatives demonstrated significant antihypertensive effects in spontaneously hypertensive rats. These findings suggest potential applications in hypertension treatment (Clark et al., 1983).
Treatment of Respiratory Diseases
Compounds derived from 3,9-diazaspiro[5.5]undecane have been identified as CCR8 antagonists. This suggests their usefulness in treating chemokine-mediated diseases, especially respiratory diseases such as asthma, chronic obstructive pulmonary disease, and rhinitis (Dr Peter Norman, 2007).
Chronic Kidney Disease Treatment
1-Oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas have been identified as highly potent soluble epoxide hydrolase inhibitors. These compounds, particularly Compound 19, have shown effectiveness in treating chronic kidney diseases when administered orally (Kato et al., 2014).
Synthesis Techniques
The construction of 3,9-diazaspiro[5.5]undecane derivatives has been achieved via intramolecular spirocyclization of substituted pyridines, indicating advances in synthetic techniques for these compounds (Parameswarappa & Pigge, 2011).
Platelet Aggregation Inhibition
Novel glycoprotein IIb-IIIa antagonists containing the 3,9-diazaspiro[5.5]undecane nucleus have demonstrated potent activity as platelet aggregation inhibitors, showcasing their utility in nonpeptide RGD mimics (Smyth et al., 2001).
Safety And Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H315 (Causes skin irritation) and H319 (Causes serious eye irritation) . Precautionary statements include P264 (Wash thoroughly after handling), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P302+P352 (IF ON SKIN: Wash with plenty of water), P337+P313 (If eye irritation persists: Get medical advice/attention), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing), P362+P364 (Take off contaminated clothing and wash it before reuse), and P332+P313 (If skin irritation occurs: Get medical advice/attention) .
properties
IUPAC Name |
2,9-diazaspiro[5.5]undecan-1-one;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N2O.ClH/c12-8-9(2-1-5-11-8)3-6-10-7-4-9;/h10H,1-7H2,(H,11,12);1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SYMGZOBPONIUTK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2(CCNCC2)C(=O)NC1.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10662895 | |
Record name | 2,9-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.70 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,9-Diazaspiro[5.5]undecan-1-one hydrochloride | |
CAS RN |
1187173-73-4 | |
Record name | 2,9-Diazaspiro[5.5]undecan-1-one, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1187173-73-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,9-Diazaspiro[5.5]undecan-1-one--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10662895 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,9-Diazaspiro[5.5]undecan-1-one hydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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